
4h-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1h-imidazol-1-yl)-,hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1H-imidazol-1-yl)-,hydrochloride is a chemical compound with the molecular formula C12H8Cl2N2O2. It is known for its unique structure, which includes a benzopyran core with dichloro and imidazolyl substituents. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1H-imidazol-1-yl)-,hydrochloride typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Dichloro Substituents: Chlorination reactions are employed to introduce the dichloro groups at the 5 and 7 positions of the benzopyran ring.
Attachment of the Imidazolyl Group: The imidazolyl group is introduced through a substitution reaction, often using imidazole and suitable reagents to facilitate the reaction
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4H-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1H-imidazol-1-yl)-,hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The imidazolyl and dichloro groups can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of imidazolyl-substituted benzopyran derivatives .
Applications De Recherche Scientifique
4H-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1H-imidazol-1-yl)-,hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1H-imidazol-1-yl)-,hydrochloride involves its interaction with specific molecular targets. The imidazolyl group is known to interact with enzymes and receptors, modulating their activity. The dichloro substituents may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1-Benzopyran-4-one,5,7-dimethyl-: This compound has methyl groups instead of dichloro groups, leading to different chemical and biological properties.
4H-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1H-pyrrol-1-yl)-: Similar structure but with a pyrrol group instead of an imidazolyl group.
Uniqueness
4H-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1H-imidazol-1-yl)-,hydrochloride is unique due to the presence of both dichloro and imidazolyl groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H9Cl3N2O2 |
|---|---|
Poids moléculaire |
319.6 g/mol |
Nom IUPAC |
5,7-dichloro-3-imidazol-1-yl-2,3-dihydrochromen-4-one;hydrochloride |
InChI |
InChI=1S/C12H8Cl2N2O2.ClH/c13-7-3-8(14)11-10(4-7)18-5-9(12(11)17)16-2-1-15-6-16;/h1-4,6,9H,5H2;1H |
Clé InChI |
PHVIXBDNIGCZMZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)C2=C(O1)C=C(C=C2Cl)Cl)N3C=CN=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



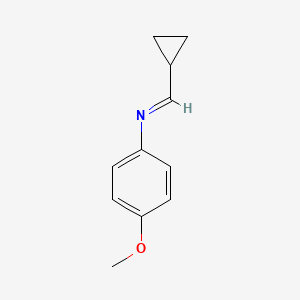
![(((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile](/img/structure/B13802323.png)
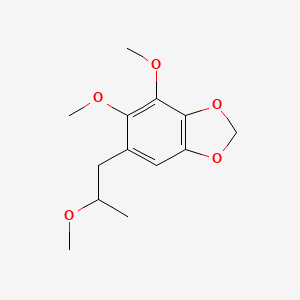
![6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid](/img/structure/B13802335.png)
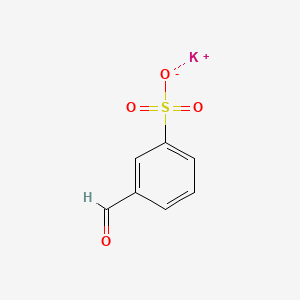


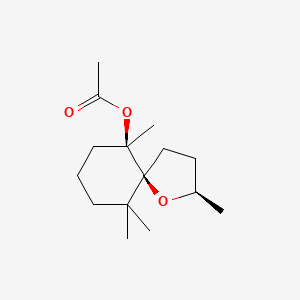
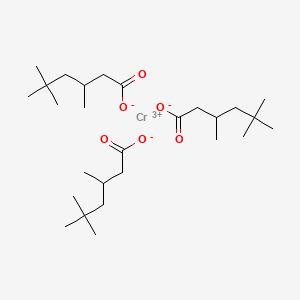
![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13802374.png)
![6-[(1E,3E,5E)-6-[(1R,2R,3R,5R,7R,8R)-7-Ethyl-2,8-dihydroxy-1,8-dimethy L-4,6-dioxabicyclo[3.3.0]oct-3-YL]hexa-1,3,5-trienyl]-4-methoxy-5-meth YL-pyran-2-one](/img/structure/B13802375.png)

![2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13802384.png)
